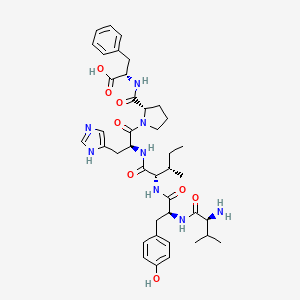
1678415-18-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the CAS number 1678415-18-3 is known as Biotinyl-Amylin (human) trifluoroacetate salt. This compound is a modified form of human amylin, also known as islet amyloid polypeptide (IAPP). Amylin is a peptide hormone co-secreted with insulin by pancreatic beta cells. It plays a role in regulating glucose homeostasis by inhibiting glucagon secretion, slowing gastric emptying, and promoting satiety .
Preparation Methods
The synthesis of Biotinyl-Amylin (human) trifluoroacetate salt involves the biotinylation of human amylin. The process typically includes the following steps:
Peptide Synthesis: The human amylin peptide is synthesized using solid-phase peptide synthesis (SPPS).
Biotinylation: The synthesized peptide is then biotinylated, which involves the attachment of a biotin moiety to the peptide.
Purification: The biotinylated peptide is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Trifluoroacetate Salt Formation: The final step involves converting the biotinylated peptide into its trifluoroacetate salt form.
Chemical Reactions Analysis
Biotinyl-Amylin (human) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, leading to the formation of disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break disulfide bonds, converting the peptide back to its reduced form.
Scientific Research Applications
Biotinyl-Amylin (human) trifluoroacetate salt has several scientific research applications:
Neuroscience: It is used in studies related to Alzheimer’s disease, as amylin and its analogs can influence amyloid-beta aggregation.
Diabetes Research: The compound is used to study the regulation of glucose homeostasis and the role of amylin in diabetes.
Drug Development: It serves as a model compound for developing new therapeutic agents targeting amylin receptors.
Biochemical Assays: The biotinylated form allows for easy detection and quantification in various biochemical assays.
Mechanism of Action
Biotinyl-Amylin (human) trifluoroacetate salt exerts its effects by mimicking the action of natural amylin. It binds to amylin receptors on target cells, leading to the inhibition of glucagon secretion, slowing of gastric emptying, and promotion of satiety. The molecular targets include amylin receptors, which are G-protein-coupled receptors (GPCRs) that activate intracellular signaling pathways .
Comparison with Similar Compounds
Biotinyl-Amylin (human) trifluoroacetate salt can be compared with other similar compounds such as:
Human Amylin: The unmodified form of amylin, which lacks the biotinylation and trifluoroacetate salt modifications.
Pramlintide: A synthetic analog of amylin used as a therapeutic agent for diabetes.
Properties
CAS No. |
1678415-18-3 |
|---|---|
Molecular Formula |
C₁₇₅H₂₇₅N₅₃O₅₇S₃ |
Molecular Weight |
4129.63 |
source |
Synthetic |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[6-cyclopropyl-1-[(2-fluoro-6-methoxyphenyl)methyl]piperidin-3-yl]-3-imidazo[1,2-a]pyridin-6-yl-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole-5-carboxamide](/img/structure/B612763.png)
